molecular formula C10H12O3 B1222857 2-Methyl-2-phenoxypropanoic acid CAS No. 943-45-3

2-Methyl-2-phenoxypropanoic acid

Cat. No.: B1222857
CAS No.: 943-45-3
M. Wt: 180.2 g/mol
InChI Key: ILPUOPPYSQEBNJ-UHFFFAOYSA-N
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Description

2-Methyl-2-phenoxypropanoic acid is an organic compound with the molecular formula C10H12O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its phenoxy group attached to a propanoic acid backbone, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Methyl-2-phenoxypropanoic acid plays a significant role in biochemical reactions, particularly in the modulation of lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the regulation of lipid levels in cells. Additionally, this compound has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds in the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a key role in the regulation of lipid metabolism and energy homeostasis. This modulation can lead to changes in the expression of genes involved in lipid synthesis and degradation . Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites such as fatty acids and triglycerides.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific receptors and enzymes. It acts as an agonist for PPARs, leading to the activation of these receptors and subsequent changes in gene expression. This activation results in the upregulation of genes involved in lipid metabolism, such as those encoding for lipoprotein lipase and fatty acid transport proteins . Additionally, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in lipid metabolism . These changes include alterations in the levels of key metabolites and the expression of genes involved in lipid synthesis and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism, including the reduction of serum triglyceride levels and the improvement of lipid profiles . At high doses, this compound can exhibit toxic effects, such as liver damage and alterations in liver enzyme levels. These adverse effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the regulation of lipid levels in cells . Additionally, this compound can affect the levels of key metabolites such as fatty acids and triglycerides, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins such as albumin, which facilitates its movement through the bloodstream . Additionally, the compound can be taken up by cells through specific transporters, allowing it to accumulate in target tissues. This accumulation is essential for its biological activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various enzymes and receptors. It can also be found in lipid droplets, where it plays a role in the regulation of lipid metabolism . The compound’s localization is influenced by its chemical properties and interactions with cellular components, which determine its distribution within different cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenoxypropanoic acid is typically synthesized through the esterification of phenol with 2-methylpropanoic acid. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The ester is then hydrolyzed to yield the desired acid .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale esterification reactors followed by hydrolysis units. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products:

Scientific Research Applications

2-Methyl-2-phenoxypropanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenoxypropanoic acid
  • 2-Methyl-2-phenylpropanoic acid
  • 2-Methyl-2-phenoxybutanoic acid

Comparison: 2-Methyl-2-phenoxypropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to 2-Phenoxypropanoic acid, the methyl group in this compound enhances its hydrophobicity and potentially its biological activity. Similarly, the presence of the phenoxy group differentiates it from 2-Methyl-2-phenylpropanoic acid, providing unique reactivity and applications .

Properties

IUPAC Name

2-methyl-2-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPUOPPYSQEBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241410
Record name Fibric acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-45-3
Record name Fibric acid
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Record name 2-phenoxyisobutyric acid
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Synthesis routes and methods I

Procedure details

To a solution of 20.0 g (0.93 mole) of 2-(4-chlorophenoxy)-2-methylpropionic acid (97%, clofibric acid, Aldrich) in 130 ml of methanol and 50 ml of dioxane was added a solution of 13.9 g (0.244 mole) of potassium hydroxide in 75 ml of water. To this solution were added 5 teaspoonfuls of Raney Nickel (Aldrich) and the mixture was hydrogenated at ambient temperature for 3.25 hr (H2 -uptake ceased). The reaction mixture was filtered through Celite® and the filtrate was concentrated under reduced pressure to a volume of 150 ml. This solution was extracted with 200 ml of ethyl ether and the ether was discarded. The aqueous layer pH was adjusted to 2 with concentrated hydrochloric acid solution and the resulting white solid was collected by filtration and dried to give 16 g (99%) of white solid. An analytical sample was prepared by recrystallizing from cyclohexane-petroleum ether (b.p. range 30°-60° C.) to give white crystals, mp 98°-100° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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catalyst
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

2-Methyl-2-phenoxypropionic acid 6 was prepared following the procedure of Corey et al., J. Am. Chem. Soc. 1969;91 :4782. To an ice-cold, stirred suspension of powdered NaOH (3.2 g, 80 mmol) in acetone (40 mL) was added phenol (1.88 g, 20 mmol) followed by 1,1,1-trichloro-2-methyl-2-propanol hydrate (7.82 g, 40 mmol). The mixture was stirred at 0° C. for 2 hours and then at room temperature for 2 hours. The mixture was diluted with H2O, acidified with 2N HCl, and extracted with EtOAc. The organic layer was washed with 2 N HCl, then extracted with saturated NaHCO3 (2×). The aqueous extracts were combined, washed once with EtOAc, acidified with 2N HCl, then extracted with EtOAc (2×). The combined organic layers were washed once with saturated NaCl, dried (MgSO4), and concentrated under reduced pressure. Purification by flash chromatography gave 6 (1.36 g, 38%): 1H NMR (300 MHz, CDCl3) δ 7.28 (t, J=8 Hz, 2H), 7.08 (t, J=8 Hz, 1H), 6.96 (d, J=8 Hz, 2H), 1.52 (s, 6H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Three
Quantity
7.82 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
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Name
Yield
38%

Synthesis routes and methods III

Procedure details

To a solution of ethyl 2-methyl-2-phenoxypropanoate (2.0 g, 9.6 mmol) in EtOH (16 ml) was added a solution of NaOH (0.46 g, 11.5 mmol) in H2O (4 ml) at 26° C. The mixture was stirred for 30 min then concentrated. Water was added (20 mL) and washed with ethyl acetate (2×20 mL). The aqueous layer was acidified with 2N HCL until pH 3 and extracted with ethyl acetate (2×20 ml). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound (1.6 g, 94.1%) as a white solid which was used in next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
94.1%

Synthesis routes and methods IV

Procedure details

To a solution of 2-methyl-2-phenoxypropanoic acid from Step A (0.05 mmol) in methanol (200 mL) was added aqueous LiOH (150 mL, 1 mol). The reaction mixture was refluxed for 3 hours. After removal of the solvent, the residue was extracted with ethyl acetate (50 mL×2). The aqueous layer was adjusted to pH=2 with concentrated HCl and extracted with ethyl acetate (200 mL×4). The combined extracts were washed with brine, dried with sodium sulfate and concentrated to give the titled compound. 1H NMR (400 MHz, CDCl3) δ ppm 7.26˜7.30 (m, 2H), 7.06 (t, J=7.2 Hz 1H), 6.93-6.95 (m, 2H), 1.61 (s, 6H); LCMS (ESI+) m/z 181 (M+H)+.
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Methyl-2-phenoxypropanoic acid in the formation of metal-organic frameworks?

A1: this compound (L1) acts as a carboxylate ligand in the synthesis of metal-organic frameworks (MOFs) containing cadmium or zinc ions. [] Specifically, it coordinates to the metal center in a monodentate fashion through its carboxylate group. This coordination, along with that of other ligands like 3,5-dimethylpyrazole, leads to the formation of distinct structural motifs. For instance, in the complex Cd(H2Bpz)(L1)2(H2O), L1 contributes to the formation of a distorted octahedral geometry around the Cd2+ ion. []

Q2: How does the crystal structure of complexes containing this compound contribute to their overall stability?

A2: The crystal structures of complexes incorporating this compound reveal extensive networks of non-covalent interactions, contributing significantly to their stability. [] These interactions, such as hydrogen bonds (N–H···O) between the pyrazole ligand and the carboxylate oxygen of this compound, enhance the overall stability of the resulting framework. Additionally, other weak interactions like C–H···O, C–H···N, and π-π interactions further contribute to the three-dimensional supramolecular architecture and stability of these complexes. []

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